molecular formula C5H6ClN3O2 B2370446 (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride CAS No. 2241145-55-9

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride

Cat. No.: B2370446
CAS No.: 2241145-55-9
M. Wt: 175.57
InChI Key: CZJNJOGDGWXKJG-TYYBGVCCSA-N
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Description

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate aldehyde or ketone under basic conditions to form the corresponding enone. This enone is then subjected to hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride is unique due to its specific enone structure and hydrochloride salt form, which may enhance its solubility and reactivity in various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h1-3H,(H,9,10)(H,6,7,8);1H/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJNJOGDGWXKJG-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=N1)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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